9-Methoxyanthracene

Overview

Description

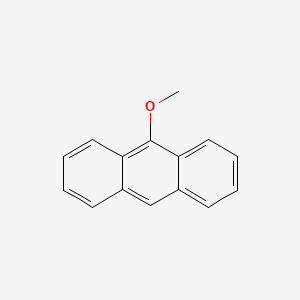

9-Methoxyanthracene is an organic compound with the molecular formula C15H12O. It is a derivative of anthracene, where a methoxy group (-OCH3) is attached to the ninth carbon atom of the anthracene ring system. This compound is known for its unique photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyanthracene typically involves the methoxylation of anthracene. One common method is the reaction of anthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of a hydrogen atom with a methoxy group at the ninth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydro-9-methoxyanthracene.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

9-Methoxyanthracene is utilized in various fields of scientific research due to its unique properties:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Methoxyanthracene involves its interaction with molecular targets through its aromatic ring system and methoxy group. These interactions can lead to various photophysical and photochemical effects, including fluorescence and energy transfer processes. The compound can also form exciplexes and undergo photoinduced electron transfer reactions.

Comparison with Similar Compounds

9-Methylanthracene: Similar in structure but with a methyl group instead of a methoxy group.

9-Phenylanthracene: Contains a phenyl group at the ninth position.

Anthracene: The parent compound without any substituents.

Uniqueness: 9-Methoxyanthracene is unique due to the presence of the methoxy group, which imparts distinct photophysical properties compared to its analogs. This makes it particularly useful in photophysical studies and applications where specific electronic properties are desired.

Biological Activity

9-Methoxyanthracene is an organic compound derived from anthracene, characterized by the presence of a methoxy group at the 9-position. This compound has garnered attention due to its unique photophysical properties and potential biological activities, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

- Molecular Formula : C15H12O

- Molecular Weight : Approximately 224.25 g/mol

- Structure : The methoxy group enhances the compound's solubility and reactivity, influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to induce oxidative stress in cells, leading to apoptosis in cancer cells. The following mechanisms have been identified:

- Reactive Oxygen Species (ROS) Generation : Upon activation by light, this compound can produce ROS, which are crucial in mediating cytotoxic effects against various cancer cell lines.

- Interaction with Cellular Macromolecules : The compound interacts with proteins and nucleic acids, potentially causing conformational changes that disrupt cellular functions.

- Antimicrobial Activity : It has shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound against different cancer cell lines:

- Study on Breast Cancer Cells : A study indicated that this compound induced apoptosis in MCF-7 breast cancer cells through ROS-mediated pathways. The IC50 value was determined to be approximately 25 µM.

- Lung Cancer Models : In A549 lung cancer cells, treatment with this compound resulted in significant cell death, with mechanisms involving mitochondrial dysfunction and DNA damage.

Antimicrobial Studies

The compound's antimicrobial properties were evaluated against several bacterial strains:

- MRSA Inhibition : In vitro tests showed that this compound exhibited inhibitory effects on MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Pseudomonas aeruginosa : The compound also demonstrated activity against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other anthraquinone derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Anthraquinone | Two carbonyl groups at positions 9 & 10 | More versatile in dye applications; widely used industrially |

| 1-Methoxyanthracene-9,10-dione | Methoxy group at position 1 | Less cytotoxic than its 9-methoxy counterpart |

| 9-Hydroxyanthracene-1,10-dione | Hydroxyl group instead of methoxy | Exhibits different solubility properties |

| 9-Bromoanthracene-1,10-dione | Bromine substituent at position 9 | Enhanced reactivity due to halogen presence |

The unique positioning of the methoxy group in this compound significantly contributes to its distinct biological activities compared to other derivatives.

Case Studies

- Photodynamic Therapy (PDT) : A clinical study evaluated the use of this compound in PDT for skin cancers. Patients treated with this compound showed a marked reduction in tumor size after light activation therapy .

- Marine-Derived Fungi Research : Research on anthraquinones from marine fungi revealed that derivatives of compounds like this compound exhibited strong enzyme inhibition and antibacterial properties against Mycobacterium tuberculosis .

Properties

IUPAC Name |

9-methoxyanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRKZTKTNYRYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178653 | |

| Record name | 9-Methoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2395-96-2 | |

| Record name | 9-Methoxyanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-METHOXYANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHOXYANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6677670EP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.